molecular formula C16H11NO3 B14628975 N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide CAS No. 53453-73-9

N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide

Katalognummer: B14628975
CAS-Nummer: 53453-73-9
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: AJBDIXANZYGTNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a chemical compound that belongs to the class of anthraquinones. This compound is known for its unique structure, which includes a carboxamide group attached to an anthracene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This reaction is carried out under standard amide formation conditions, resulting in the formation of the target compound in high yield . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes . This chelation ability is crucial for its role in metal-catalyzed C-H bond functionalization reactions. The compound’s structure allows it to bring metal ions in proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its specific structure, which includes a methyl group and a carboxamide group attached to the anthracene core. This structure imparts distinct chemical properties, such as its ability to act as a bidentate ligand, making it valuable in metal-catalyzed reactions.

Eigenschaften

CAS-Nummer

53453-73-9

Molekularformel

C16H11NO3

Molekulargewicht

265.26 g/mol

IUPAC-Name

N-methyl-9,10-dioxoanthracene-1-carboxamide

InChI

InChI=1S/C16H11NO3/c1-17-16(20)12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20)

InChI-Schlüssel

AJBDIXANZYGTNY-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.